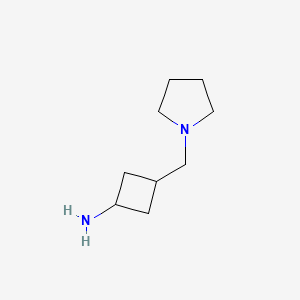
3-((Pyrrolidin-1-yl)methyl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Pyrrolidin-1-yl)methyl)cyclobutanamine is a compound that features a cyclobutanamine core with a pyrrolidinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyrrolidin-1-yl)methyl)cyclobutanamine typically involves the reaction of cyclobutanone with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of cyclobutanone using pyrrolidine and a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-((Pyrrolidin-1-yl)methyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while substitution reactions can introduce various functional groups to the cyclobutanamine core.
Scientific Research Applications
3-((Pyrrolidin-1-yl)methyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((Pyrrolidin-1-yl)methyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity due to its structural properties. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.
Cyclobutanamine: The core structure without the pyrrolidinylmethyl substituent.
Pyrrolidinone: A related compound with a carbonyl group in the pyrrolidine ring.
Uniqueness
3-((Pyrrolidin-1-yl)methyl)cyclobutanamine is unique due to the combination of the cyclobutanamine core and the pyrrolidinylmethyl substituent. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1206969-14-3 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H18N2/c10-9-5-8(6-9)7-11-3-1-2-4-11/h8-9H,1-7,10H2 |
InChI Key |
HSEKUIBGQNAAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B13629661.png)

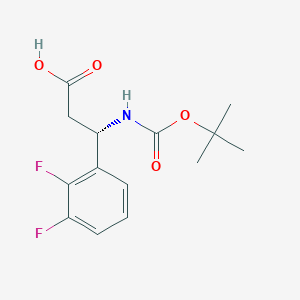
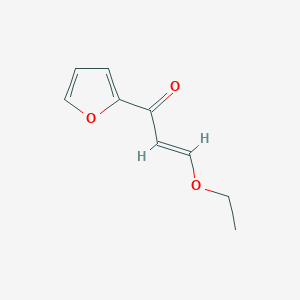
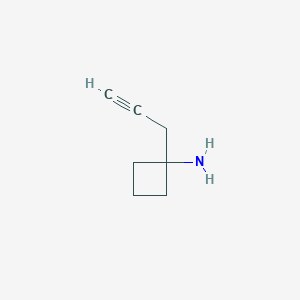
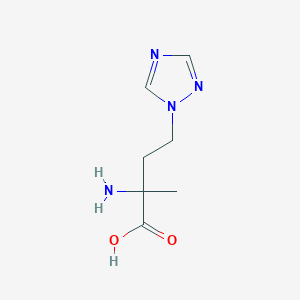
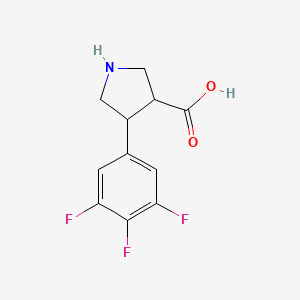
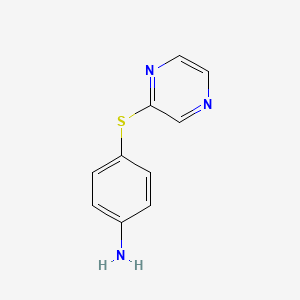
![N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide](/img/structure/B13629708.png)
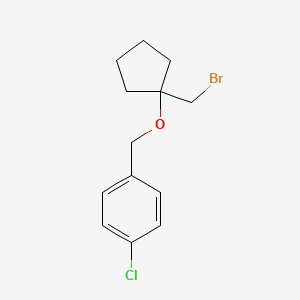
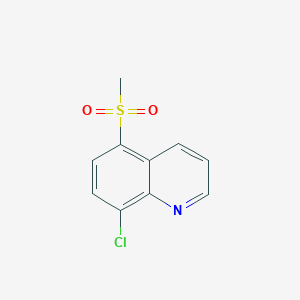
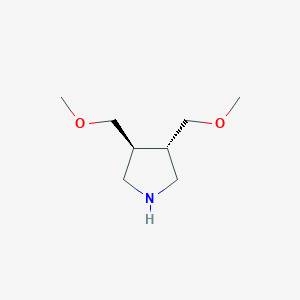
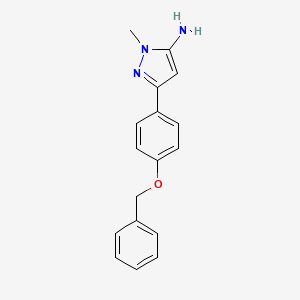
![Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)
